1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate
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Description
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as solubility and chemical stability may play a role in the compound’s action and efficacy .
Biological Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, which include a methoxybenzo[d]thiazole moiety and an azetidine ring, suggest a diverse range of interactions with biological targets.
Structural Characteristics
The molecular formula of this compound is C18H20N2O4S, with a molecular weight of approximately 348.43 g/mol. The structure includes:
- Azetidine Ring : A four-membered cyclic amine that may enhance binding interactions with biological targets.
- Benzothiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Methoxyphenyl Acetate Group : Potentially contributing to the compound's lipophilicity and ability to penetrate biological membranes.
Antimicrobial Properties
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against a range of bacterial and fungal strains. A study demonstrated that derivatives with similar functional groups displayed inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have explored the anticancer potential of benzothiazole derivatives. For example, compounds with similar structures have been evaluated for their cytotoxic effects on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that this compound may also possess similar properties .
The mechanism of action for compounds in this class often involves interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and apoptosis. The methoxy group may enhance the compound’s affinity for these targets, potentially leading to the inhibition of cancer cell growth or microbial proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated various benzothiazole derivatives against clinical isolates of bacteria. The results showed that certain compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro tests on MCF-7 cells revealed that some benzothiazole derivatives induced apoptosis through the activation of caspase pathways. This suggests that this compound could be further investigated as a potential chemotherapeutic agent .
Data Summary Table
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-14-8-6-13(7-9-14)10-18(23)26-15-11-22(12-15)20-21-19-16(25-2)4-3-5-17(19)27-20/h3-9,15H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRASIISLEBZMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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